molecular formula C20H21N3O3 B14534910 1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinyl)naphthalene-2,3-dione CAS No. 62553-96-2

1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinyl)naphthalene-2,3-dione

Cat. No.: B14534910
CAS No.: 62553-96-2
M. Wt: 351.4 g/mol
InChI Key: SQQCMAHMMIDRAY-UHFFFAOYSA-N
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Description

1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinyl)naphthalene-2,3-dione is a complex organic compound that features a naphthalene core substituted with a hydrazinyl group and an ethyl(2-hydroxyethyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinyl)naphthalene-2,3-dione typically involves multiple steps. One common approach starts with the preparation of the naphthalene-2,3-dione core, followed by the introduction of the hydrazinyl group and the ethyl(2-hydroxyethyl)amino group through a series of substitution and coupling reactions. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinyl)naphthalene-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinyl)naphthalene-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.

    Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinyl)naphthalene-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-{4-[Methyl(2-hydroxyethyl)amino]phenyl}hydrazinyl)naphthalene-2,3-dione
  • 1-(2-{4-[Ethyl(2-methoxyethyl)amino]phenyl}hydrazinyl)naphthalene-2,3-dione
  • 1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinyl)anthracene-2,3-dione

Uniqueness

1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinyl)naphthalene-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

62553-96-2

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

1-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]diazenyl]naphthalene-2,3-diol

InChI

InChI=1S/C20H21N3O3/c1-2-23(11-12-24)16-9-7-15(8-10-16)21-22-19-17-6-4-3-5-14(17)13-18(25)20(19)26/h3-10,13,24-26H,2,11-12H2,1H3

InChI Key

SQQCMAHMMIDRAY-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)O)O

Origin of Product

United States

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